molecular formula C11H19Cl2N3 B7855869 1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride

1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride

Cat. No. B7855869
M. Wt: 264.19 g/mol
InChI Key: JAOAZVAIFRDRCM-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl2N3 and its molecular weight is 264.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride involves the reaction of pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent to form 1-(pyridin-3-ylmethyl)piperidine. This intermediate is then reacted with ammonia to form 1-(pyridin-3-ylmethyl)piperidin-4-amine, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.

Starting Materials
Pyridine-3-carboxaldehyde, Piperidine, Reducing agent, Ammonia, Hydrochloric acid

Reaction
Step 1: Pyridine-3-carboxaldehyde is reacted with piperidine in the presence of a reducing agent to form 1-(pyridin-3-ylmethyl)piperidine., Step 2: 1-(pyridin-3-ylmethyl)piperidine is reacted with ammonia to form 1-(pyridin-3-ylmethyl)piperidin-4-amine., Step 3: 1-(pyridin-3-ylmethyl)piperidin-4-amine is treated with hydrochloric acid to form the dihydrochloride salt of 1-(pyridin-3-ylmethyl)piperidin-4-amine.

properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;/h1-2,5,8,11H,3-4,6-7,9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOAZVAIFRDRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride

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